molecular formula C11H12F3N3OS B4616628 2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Cat. No.: B4616628
M. Wt: 291.29 g/mol
InChI Key: AKQGJDWRTXBIFZ-UHFFFAOYSA-N
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Description

2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H12F3N3OS and its molecular weight is 291.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.06531767 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity Evaluation

Hydrazinecarbothioamide derivatives, including structures related to 2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide, have been synthesized and evaluated for their antioxidant activities. Specifically, hydrazinecarbothioamides showed excellent antioxidant activity, indicating their potential as therapeutic agents against oxidative stress-related diseases. The antioxidant activity was assessed using the DPPH method, highlighting the compound's ability to scavenge free radicals (Barbuceanu et al., 2014).

Antimicrobial and Anticancer Properties

Another area of application for hydrazinecarbothioamide derivatives is in the development of antimicrobial and anticancer agents. Coordination compounds of copper and nickel with hydrazinecarbothioamide derivatives have shown inhibitory effects on the growth and propagation of myeloid human leukemia HL-60 cancer cells. This finding opens up possibilities for these compounds in cancer therapy, particularly as part of targeted treatment strategies against specific cancer cell lines (Pakhontsu et al., 2014).

Optical Probing and Sensor Applications

Moreover, hydrazinecarbothioamide compounds have found use in the development of optical probes for the detection of heavy metals. For instance, simple-structured hydrazinecarbothioamide-derived Schiff-base derivatives have been synthesized for the selective detection of Hg2+ and Ag+ ions. These compounds exhibit distinct fluorescence changes upon interaction with these ions, demonstrating their potential as sensitive and selective sensors for environmental and biological monitoring (Shi et al., 2016).

DNA Binding and Anticancer Activity

Furthermore, novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety, which are related to hydrazinecarbothioamide frameworks, have been investigated for their ability to bind DNA. These compounds have shown promising antimicrobial and anticancer activities, suggesting their potential in the development of new therapeutic agents that target DNA or interfere with DNA processes in pathogens and cancer cells (Farghaly et al., 2020).

Properties

IUPAC Name

1-(propanoylamino)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3OS/c1-2-9(18)16-17-10(19)15-8-6-4-3-5-7(8)11(12,13)14/h3-6H,2H2,1H3,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQGJDWRTXBIFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NNC(=S)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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